N-(2,4-Difluorophenyl)-2,2-diphenylacetamide
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Overview
Description
N-(2,4-Difluorophenyl)-2,2-diphenylacetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)-2,2-diphenylacetamide typically involves the condensation reaction of 2,4-difluoroaniline with diphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluorophenyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
N-(2,4-Difluorophenyl)-2,2-diphenylacetamide has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-Difluorophenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. For instance, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- N-(2,4-Difluorophenyl)-2,4-difluorobenzamide
- N-(2,4-Difluorophenyl)-2,4-difluoro-4-hydroxybiphenyl-3-carboxamide
Uniqueness
N-(2,4-Difluorophenyl)-2,2-diphenylacetamide is unique due to the presence of both diphenyl and difluorophenyl groups, which confer distinct chemical and physical properties. This structural uniqueness allows it to interact differently with molecular targets compared to other similar compounds, potentially leading to varied biological activities and applications .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO/c21-16-11-12-18(17(22)13-16)23-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXYIKVVSSOVQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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